2-Acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid
Description
Properties
IUPAC Name |
2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c1-7(14)12-10(11(15)16)6-19-9-4-2-8(3-5-9)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBKSYPZBSVLLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Cysteine Derivatives
The synthesis begins with L-cysteine (2-amino-3-sulfanylpropanoic acid). The amino group is acetylated using acetic anhydride in pyridine or aqueous alkaline conditions to yield N-acetylcysteine (NAC). This step ensures selective protection of the amino group while retaining the reactive thiol moiety.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Acetic anhydride | Pyridine | 0–25°C | 2–4 hr | 85–90% |
| Acetic anhydride | NaOH (aq.) | 25°C | 1 hr | 78–82% |
Introduction of the 4-Nitrophenylsulfanyl Group
The thiol group in NAC reacts with 4-nitrobenzenesulfenyl chloride (4-NBSC) or 4-nitrophenyl disulfide under basic conditions to form the target compound. This electrophilic substitution leverages the electron-withdrawing nitro group to activate the aromatic ring for nucleophilic attack by the thiolate ion.
- Pathway A:
$$
\text{N-Acetylcysteine} + \text{4-NBSC} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{2-Acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid} + \text{HCl}
$$
Conditions: Dichloromethane (DCM), triethylamine, 0°C → 25°C, 6–8 hr.
Yield: 70–75%.
- Pathway B:
$$
\text{N-Acetylcysteine} + \text{(4-NO}2\text{C}6\text{H}4\text{)}2\text{S}_2 \xrightarrow{\text{NaH, THF}} \text{Target Compound} + \text{Byproducts}
$$
Conditions: Tetrahydrofuran (THF), sodium hydride, reflux, 12 hr.
Yield: 65–68%.
Purification and Characterization
The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation employs:
- FT-IR: Peaks at 1680 cm⁻¹ (C=O, acetamide), 1530 cm⁻¹ (NO₂ asymmetric stretching).
- $$^1$$H NMR (DMSO-$$d_6$$): δ 8.2–8.4 (d, 2H, Ar-H), 4.3–4.5 (m, 1H, CH), 2.0 (s, 3H, CH₃CO).
- Mass Spectrometry: [M+H]⁺ at m/z 297.1 (calculated: 297.06).
Optimization Challenges
- Thiol Oxidation: The free thiol in NAC is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and antioxidants (e.g., EDTA).
- Regioselectivity: Competing reactions at the aromatic ring (e.g., para vs. meta substitution) are minimized using excess 4-NBSC.
Alternative Routes
- Mitsunobu Reaction: Coupling 4-nitrophenol with NAC using diethyl azodicarboxylate (DEAD) and triphenylphosphine (low yield: 40–45%).
- Thiol-Ene Click Chemistry: Reaction with 4-nitrobenzene diazonium salts under UV light (experimental, limited scalability).
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(4-nitrophenyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-S-(4-nitrophenyl)-L-cysteine, also known as 2-Acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid, has applications in scientific research related to chemistry, biology, medicine, and industry.
Scientific Research Applications
N-Acetyl-S-(4-nitrophenyl)-L-cysteine is used in scientific research as follows:
- Chemistry It serves as a reagent in organic synthesis and as a building block for creating complex molecules.
- Biology It is studied for its potential role in cellular processes and as a probe for studying protein interactions.
- Medicine It is investigated for potential therapeutic properties, including antioxidant and anti-inflammatory effects.
- Industry It is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Use as a Biomarker
N-Acetyl-S-(4-nitrophenyl)-L-cysteine is considered a suitable biomarker for p-CNB (para-chloronitrobenzene) exposure because it is the most abundant urinary metabolite of p-CNB, making up approximately half of the total metabolites excreted in urine. Its urinary excretion appears proportional to the p-CNB dose over a wide range, indicating a linear metabolic process, which makes it a reliable indicator of p-CNB exposure.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(4-nitrophenyl)-L-cysteine involves its interaction with biological molecules through its functional groups. The acetyl group can participate in acetylation reactions, while the nitrophenyl group can undergo reduction or substitution. The cysteine moiety can form disulfide bonds with other cysteine residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic Acid
N-Acetyl-S-(2-chlorophenyl)-L-cysteine
- Molecular Weight: 273.74 g/mol (C₁₁H₁₂ClNO₃S) .
- Key Differences : The 2-chloro substituent introduces steric hindrance and alters electronic properties compared to the 4-nitro derivative. This may affect binding affinity in enzymatic systems.
- LogP: Not explicitly reported but estimated to be higher than the nitro analog due to chlorine’s hydrophobicity .
2-Acetamido-3-(2-chloro-4-nitrophenyl)sulfanylpropanoic Acid
- Molecular Weight : 318.73 g/mol (C₁₁H₁₁ClN₂O₅S) .
- LogP : 3.29, significantly higher than the parent compound due to chlorine’s contribution .
Stereochemical Variants
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid
- Molecular Weight : 252.22 g/mol (C₁₁H₁₂N₂O₅) .
- Key Differences : Lacks the sulfanyl group, replacing it with a direct C–C bond. This reduces sulfur-mediated reactivity (e.g., disulfide formation) and alters solubility.
- Applications : Serves as an intermediate in chiral drug synthesis (e.g., levothyroxine impurities) .
Ester Derivatives
(S)-Methyl 2-Acetamido-3-(4-nitrophenyl)propanoate (17f)
- Molecular Weight: Not explicitly reported but estimated at 282.28 g/mol (C₁₂H₁₄N₂O₅).
- Key Differences : Methyl esterification of the carboxylic acid enhances membrane permeability but reduces aqueous solubility. Synthesized with 98.6% enantiomeric excess via asymmetric catalysis .
- Applications : High enantiopurity makes it valuable in asymmetric synthesis .
Other Mercapturic Acid Derivatives
4-Hydroxy Nonenal Mercapturic Acid
N-Acetyl-S-(2-hydroxyethyl-d₄)-L-cysteine
- Molecular Weight : Deuterated form increases mass to ~287 g/mol .
- Key Differences : Isotopic labeling (deuterium) enables tracking in metabolic pathways without altering chemical reactivity.
- Applications : Stable isotope-labeled internal standard in mass spectrometry .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Analogs
*Estimated based on substituent contributions.
Biological Activity
2-Acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid (CAS Number: 17363-92-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12N2O5S
- Molecular Weight : 252.22 g/mol
- Structure : The compound features an acetamido group, a nitrophenyl moiety, and a sulfanyl propanoic acid backbone, which contribute to its biological properties.
Pharmacological Properties
Research indicates that 2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid exhibits various pharmacological effects:
- Antioxidant Activity : The nitrophenyl group is known to enhance antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammation-related disorders.
- Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties, suggesting that this compound could also exhibit such effects.
The precise mechanisms through which 2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid exerts its effects are still under investigation. However, it is hypothesized that:
- The nitro group may participate in redox reactions, contributing to its antioxidant capabilities.
- The sulfanyl group may interact with thiol-containing proteins, influencing various signaling pathways associated with inflammation and cell survival.
Study on Antioxidant Activity
A study conducted by Maity et al. (2012) explored the antioxidant potential of related compounds. They found that compounds with similar structures exhibited significant free radical scavenging abilities, suggesting that 2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid might possess comparable activity .
Anti-inflammatory Research
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated various derivatives of sulfanylpropanoic acids for their anti-inflammatory properties. The findings indicated that modifications to the nitrophenyl group could enhance anti-inflammatory activity, providing a basis for further exploration of 2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid in this context .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| 2-Acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid | Antioxidant Activity | TBD | Maity et al. (2012) |
| Similar Sulfanyl Derivative | Anti-inflammatory | TBD | Journal of Medicinal Chemistry |
| Nitro-substituted Phenyl Compound | Antimicrobial | TBD | Various Studies |
Q & A
Q. How can researchers ensure reproducibility in synthesizing and testing this compound across laboratories?
- Methodological Answer : Publish detailed protocols in open-access repositories (e.g., Protocols.io ) with step-by-step video demonstrations. Standardize reagents (e.g., CAS 38196-09-7 derivatives) from accredited suppliers. Use round-robin testing across labs to validate LC-MS and NMR spectra. Share raw data in FAIR-compliant repositories (e.g., Zenodo) with metadata templates for experimental conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
